molecular formula C30H25N3O3S2 B12016372 (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623934-78-1

(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12016372
CAS No.: 623934-78-1
M. Wt: 539.7 g/mol
InChI Key: WYZDBTNLAVBJTG-IMRQLAEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Allylation: The next step involves the allylation of the phenyl group attached to the pyrazole ring. This is usually done using allyl bromide in the presence of a base such as potassium carbonate.

    Thiazolidinone Formation: The thiazolidinone core is formed by the reaction of a thiourea derivative with an α-haloketone. This step requires careful control of temperature and pH to ensure the correct formation of the thiazolidinone ring.

    Final Coupling: The final step involves the coupling of the pyrazole derivative with the thiazolidinone core. This is typically done using a condensation reaction in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and methoxybenzyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyrazole ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyloxy group. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has shown promise in various bioassays. It exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Additionally, it has been studied for its potential anti-inflammatory and antioxidant properties.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth. Its anti-inflammatory properties also make it a candidate for the treatment of chronic inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable starting material for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one involves multiple pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in inflammation and cell proliferation. For example, it can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response. By inhibiting this pathway, the compound can reduce inflammation and potentially slow down the progression of inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Pyrazoles: Compounds with a pyrazole ring are widely studied for their diverse biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

What sets (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups. This combination allows it to interact with multiple biological targets and exhibit a broad spectrum of biological activities. Its potential as a multi-target therapeutic agent makes it a promising candidate for further research and development.

Properties

CAS No.

623934-78-1

Molecular Formula

C30H25N3O3S2

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H25N3O3S2/c1-3-17-36-26-15-11-22(12-16-26)28-23(20-33(31-28)24-7-5-4-6-8-24)18-27-29(34)32(30(37)38-27)19-21-9-13-25(35-2)14-10-21/h3-16,18,20H,1,17,19H2,2H3/b27-18-

InChI Key

WYZDBTNLAVBJTG-IMRQLAEWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.